![molecular formula C7H11NO B13811808 2-Oxa-1-azatricyclo[4.3.0.03,9]nonane(9CI) CAS No. 213545-82-5](/img/structure/B13811808.png)
2-Oxa-1-azatricyclo[4.3.0.03,9]nonane(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxa-1-azatricyclo[4.3.0.03,9]nonane(9CI) is a heterocyclic organic compound with the molecular formula C7H11NO. This compound is characterized by its unique tricyclic structure, which includes an oxygen and a nitrogen atom within the ring system .
Méthodes De Préparation
The synthesis of 2-Oxa-1-azatricyclo[4.3.0.03,9]nonane(9CI) typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the use of a cyclization reaction involving a suitable amine and an epoxide. Industrial production methods may vary, but they generally involve similar cyclization processes under controlled conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
2-Oxa-1-azatricyclo[4.3.0.03,9]nonane(9CI) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the nitrogen or oxygen atoms in the ring can be targeted by nucleophiles.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the ring structure.
Applications De Recherche Scientifique
2-Oxa-1-azatricyclo[4.3.0.03,9]nonane(9CI) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of 2-Oxa-1-azatricyclo[4.3.0.03,9]nonane(9CI) involves its interaction with specific molecular targets. The nitrogen and oxygen atoms in the ring structure can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
2-Oxa-1-azatricyclo[4.3.0.03,9]nonane(9CI) can be compared with other similar heterocyclic compounds, such as:
2-Oxa-1-azabicyclo[2.2.2]octane: This compound has a similar structure but with a different ring size.
1,4-Dioxane: Another heterocyclic compound with oxygen atoms in the ring, but lacking the nitrogen atom.
Pyrrolidine: A five-membered ring containing a nitrogen atom, but without the oxygen atom.
The uniqueness of 2-Oxa-1-azatricyclo[4.3.0.03,9]nonane(9CI) lies in its tricyclic structure and the presence of both nitrogen and oxygen atoms within the ring system, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
213545-82-5 |
|---|---|
Formule moléculaire |
C7H11NO |
Poids moléculaire |
125.17 g/mol |
Nom IUPAC |
2-oxa-1-azatricyclo[4.3.0.03,9]nonane |
InChI |
InChI=1S/C7H11NO/c1-3-6-7-4-2-5(1)8(6)9-7/h5-7H,1-4H2 |
Clé InChI |
BNFVTXDRHZXKMV-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C3CCC1N2O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[4-[2-(1,3-Benzothiazol-2-yl)-3-(4-carboxy-2-methoxyphenyl)tetrazol-2-ium-5-yl]benzoyl]amino]ethanesulfonate](/img/structure/B13811737.png)
![[1,2,5]Oxadiazolo[3,4-e]tetrazolo[1,5-a]pyrazin-5(3H)-one(9CI)](/img/structure/B13811738.png)

![3-[Bis(2-hydroxyethyl)amino]-2-methylphenol](/img/structure/B13811749.png)
![3,9-Diethoxy-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane](/img/structure/B13811750.png)
![1-[3-[(4-acetyl-1,1-dimethylpiperazin-1-ium-2-yl)disulfanyl]-4,4-dimethylpiperazin-4-ium-1-yl]ethanone](/img/structure/B13811753.png)
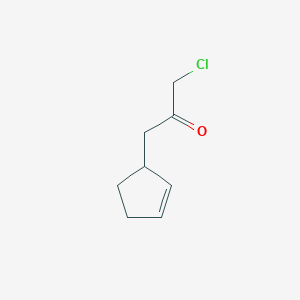
![1,3-Dioxolane, 2,2-dimethyl-4-[[[2-(2-propenyloxy)hexadecyl]oxy]methyl]-](/img/structure/B13811770.png)
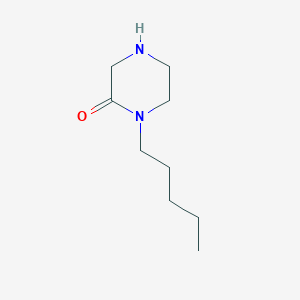
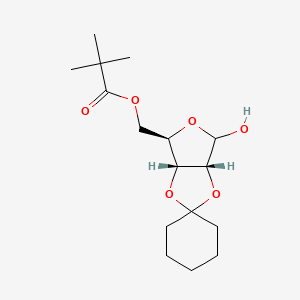
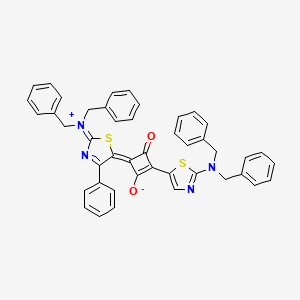
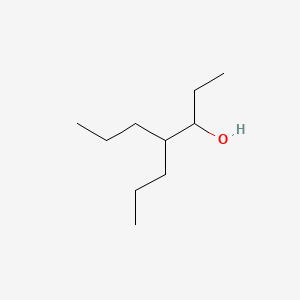
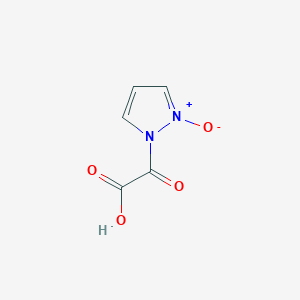
![2-[(E)-2-(2-(Dimethylamino)-3-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-1-cyclohexen-1-YL)ethenyl]-3-ethyl-1,3-benzothiazol-3-ium iodide](/img/structure/B13811795.png)
